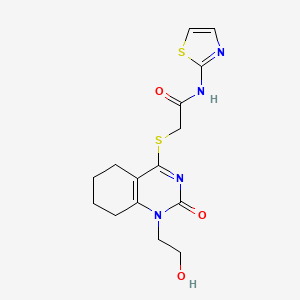
2-((1-(2-ヒドロキシエチル)-2-オキソ-1,2,5,6,7,8-ヘキサヒドロキナゾリン-4-イル)チオ)-N-(チアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
癌は、世界的に重要な健康問題であり、新規抗癌剤の探索は現在も続けられています。この化合物は、ヒト癌細胞株に対する細胞毒性について評価されました。具体的には、MCF-7(乳癌)細胞とHeLa(子宮頸癌)細胞に対して試験されました。 結果は、標準薬であるシスプラチンと同等の良好な細胞毒性を示しました .
抗菌性
癌治療における可能性に加えて、この化合物は抗菌剤としても有望です。既存の抗生物質に対する細菌の耐性は、新しく効果的な治療法の発見を必要としています。合成されたトリアゾール誘導体は、さまざまな細菌株に対する抗菌活性について評価されました。 これらの化合物の多くは、陽性対照薬であるストレプトマイシンと同等の良好な抗菌効果を示しました .
センサーアプリケーション
興味深いことに、ベンゾチアゾール部分を有する関連化合物は、新規センサーとして研究されています。これらのセンサーは、シアン化物イオン(CN−)などの特定の分析物に対して高い選択性と感度を示します。 この特定の化合物はセンサーとして研究されていませんが、その構造的特徴は、この方向でのさらなる探求を促す可能性があります .
生物活性
The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 899743-04-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O3S2 with a molecular weight of 366.5 g/mol . The structure includes a quinazolinone core and thiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S₂ |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 899743-04-5 |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that thiazole-based compounds showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines . The presence of electron-donating groups on the phenyl ring was essential for enhancing cytotoxic activity.
2. Anticonvulsant Properties
Compounds similar to the target molecule have shown promise in treating epilepsy and other seizure disorders:
- Research Finding : A specific thiazole derivative was reported to eliminate tonic extensor phases in animal models, indicating potent anticonvulsant activity .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in various studies:
- Mechanism : Thiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with DNA gyrase activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The quinazolinone core is known to mimic substrate transition states, inhibiting specific enzymes crucial for cellular function.
- Receptor Binding : The hydroxyethyl group enhances binding affinity through hydrogen bonding interactions with target receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide:
Study on Antitumor Activity
A recent study assessed the anticancer effects of a series of thiazole derivatives:
- Results : Compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin, highlighting their potential as effective anticancer agents .
Antimicrobial Efficacy
Research conducted on thiazole-based structures showed broad-spectrum antimicrobial activity:
特性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-7-6-19-11-4-2-1-3-10(11)13(18-15(19)22)24-9-12(21)17-14-16-5-8-23-14/h5,8,20H,1-4,6-7,9H2,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVMCLCTVAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














